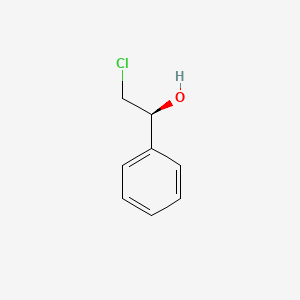

(S)-(+)-2-Chloro-1-phenylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-chloro-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCQSILTDPAWDP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70111-05-6 | |

| Record name | 2-Chloro-1-phenylethanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070111056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Chloro-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-PHENYLETHANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COR4DV3VVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Enantiomerically Pure α Halohydrins

Enantiomerically pure α-halohydrins are of paramount importance in organic synthesis due to their ability to be transformed into a variety of other valuable chiral compounds. Their utility stems from the presence of two reactive functional groups, the hydroxyl and the halogen, which can be manipulated selectively to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol.

One of the most significant applications of α-halohydrins is their conversion into epoxides. Current time information in Bangalore, IN.cymitquimica.com This intramolecular cyclization, typically occurring under basic conditions, proceeds with an inversion of configuration at the carbon bearing the halogen, providing a reliable method for the synthesis of enantiomerically pure epoxides. These epoxides, in turn, are highly sought-after intermediates, susceptible to ring-opening reactions with a wide array of nucleophiles to generate a diverse range of functionalized chiral molecules.

Beyond their role as epoxide precursors, chiral halohydrins are instrumental in the synthesis of other critical chiral building blocks, such as β-aminoalcohols, pyrrolidines, and cyclopropanes. chemicalbook.com Their application also extends to the realm of biocatalysis, where they can be used for the kinetic resolution of epoxides, and in environmental science for the degradation of certain halogenated pollutants. ontosight.ai The inherent chirality and versatile reactivity of α-halohydrins firmly establish them as a cornerstone of modern asymmetric synthesis.

Methodological Advancements in Asymmetric Synthesis

The growing demand for enantiomerically pure halohydrins has spurred the development of a multitude of sophisticated and efficient asymmetric synthetic methods. These methodologies can be broadly categorized into two main approaches: the kinetic resolution of racemic halohydrins and the asymmetric reduction of α-haloketones.

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched halohydrin. Both enzymatic and non-enzymatic methods have proven effective.

Enzymatic Kinetic Resolution: Lipases are frequently employed for the acylation of one enantiomer of a racemic halohydrin, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.net For instance, lipase (B570770) from Pseudomonas cepacia has been successfully used in the kinetic resolution of racemic 2-chloro-1-phenylethanol (B167369). researchgate.net Halohydrin dehalogenases are another class of enzymes that can be utilized for the kinetic resolution of halohydrins or for the enantioselective ring-opening of racemic epoxides to produce chiral halohydrins. chemicalbook.comontosight.ai

Non-Enzymatic Kinetic Resolution: Chiral catalysts, such as chiral diamines, can be used to achieve kinetic resolution through acylation reactions, affording both the acylated product and the unreacted alcohol with high enantioselectivity. Current time information in Bangalore, IN. Dynamic kinetic resolution, which combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, offers the potential for a theoretical yield of 100% of a single enantiomer. This has been achieved using a combination of a lipase and a ruthenium catalyst for the resolution of aromatic vic-halohydrins. google.com

Asymmetric Reduction of α-Haloketones: The enantioselective reduction of a prochiral α-haloketone to the corresponding chiral halohydrin is a highly effective and widely used strategy.

Chemical Methods: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a prominent method for the asymmetric reduction of ketones, including α-haloketones, to their corresponding alcohols with high enantioselectivity. nih.gov

Biocatalytic Methods: A variety of microorganisms and isolated enzymes have been shown to effectively reduce α-haloketones to chiral halohydrins. Baker's yeast (Saccharomyces cerevisiae) is a classic example of a whole-cell biocatalyst used for this transformation. google.comacs.org More recently, specific alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), often from sources like Lactobacillus kefiri or engineered E. coli, have been employed to achieve very high yields and enantiomeric excesses. researchgate.netacs.org These enzymatic methods are often favored for their mild reaction conditions, high selectivity, and environmental compatibility.

These advanced synthetic methodologies provide chemists with a powerful toolkit to access a wide range of enantiomerically pure halohydrins, paving the way for the efficient synthesis of complex chiral molecules.

Contextualizing S + 2 Chloro 1 Phenylethanol Within Chiral Intermediate Research

Biocatalytic Approaches to Enantioselective Production

Biocatalysis offers a powerful tool for the synthesis of chiral compounds like this compound. The use of microorganisms and their enzymes (ketoreductases) for the asymmetric reduction of 2-chloro-1-phenylethanone provides a direct and efficient route to the desired enantiomer, often with high selectivity and under mild reaction conditions. nih.govijstr.org

Microbial Reductions of 2-Chloro-1-phenylethanone (α-Chloroacetophenone)

The microbial reduction of 2-chloro-1-phenylethanone is a widely explored strategy for producing enantiomerically enriched 2-chloro-1-phenylethanol (B167369). This process leverages the inherent stereoselectivity of microbial enzymes to convert the prochiral ketone into a chiral alcohol. nih.gov

Whole-cell biocatalysis is often preferred for industrial applications due to its cost-effectiveness, as it circumvents the need for enzyme purification and the addition of expensive cofactors like NADH/NADPH, which are regenerated by the cell's metabolism. proquest.com A diverse range of microorganisms, including marine and soil fungi, as well as various yeast and bacterial strains, have demonstrated the ability to asymmetrically reduce 2-chloro-1-phenylethanone. proquest.comnih.govnih.govresearchgate.net

Marine-derived fungi have proven to be a rich source of robust biocatalysts for the asymmetric reduction of ketones. nih.govfrontiersin.org Several studies have investigated the potential of marine fungi to convert 2-chloro-1-phenylethanone into (S)-2-chloro-1-phenylethanol. The success of these bioreductions can be highly dependent on the specific fungal strain and the culture conditions, particularly the salinity of the medium. proquest.comnih.gov For instance, the ability of some marine fungi to catalyze the reduction was found to be directly linked to their growth in an artificial seawater-based medium with a high chloride ion concentration. proquest.comnih.gov

Research has shown that various marine fungal strains can produce (S)-2-chloro-1-phenylethanol with varying degrees of success. For example, in one study, seven strains of marine fungi were evaluated, with the best result being a 60% isolated yield and a 50% enantiomeric excess (e.e.) for the (S)-enantiomer. proquest.comnih.gov Another study highlighted the use of Penicillium citrinum CBMAI 1186, P. oxalicum CBMAI 1185, Aspergillus sydowii CBMAI 935, P. raistrickii CBMAI 931, and Mucor racemosus CBMAI 847 for the reduction of α-chloroacetophenones, yielding (S)-alcohols with conversions and enantiomeric excesses dependent on the substrate and fungus used. frontiersin.org

| Fungal Strain | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Marine Fungi (7 strains evaluated) | 2-Chloro-1-phenylethanone | (S)-(-)-2-Chloro-1-phenylethanol | up to 60 (isolated yield) | up to 50 | proquest.comnih.gov |

| Penicillium citrinum CBMAI 1186 | α-Chloroacetophenones | (S)-alcohols | Varied | Varied | frontiersin.org |

| Penicillium oxalicum CBMAI 1185 | α-Chloroacetophenones | (S)-alcohols | Varied | Varied | frontiersin.org |

| Aspergillus sydowii CBMAI 935 | α-Chloroacetophenones | (S)-alcohols | Varied | Varied | frontiersin.org |

| Penicillium raistrickii CBMAI 931 | α-Chloroacetophenones | (S)-alcohols | Varied | Varied | frontiersin.org |

| Mucor racemosus CBMAI 847 | α-Chloroacetophenones | (S)-alcohols | Varied | Varied | frontiersin.org |

Soil microorganisms represent another vast and largely untapped resource for novel biocatalysts. researchgate.nettandfonline.com Filamentous fungi isolated from soil, such as species of Aspergillus and Penicillium, have shown significant potential for the stereoselective reduction of acetophenone (B1666503) and its derivatives. ijstr.orgtandfonline.com For instance, Penicillium rubens VIT SS1, a soil isolate, demonstrated high conversion and selectivity (over 90%) in the bioreduction of acetophenone and its derivatives. ijstr.org While much of the research has focused on acetophenone, the principles are extendable to substituted ketones like 2-chloro-1-phenylethanone.

Bacterial strains have also been successfully employed. For example, a ketoreductase (KRED) from Leifsonia sp. Strain S749 was used for the production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a derivative of the target compound, with excellent conversion and enantioselectivity. sci-hub.se Similarly, Rhodococcus globerulus SC16305 was identified in a screening program for the reduction of 2-chloro-1-(3-chlorophenyl)ethanone, yielding the corresponding (S)-alcohol with a 71.8% enantiomeric excess. mdpi.com

| Microbial Strain | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Penicillium rubens VIT SS1 | Acetophenone and derivatives | (S)-alcohols | >90 | >90 | ijstr.org |

| Leifsonia sp. Strain S749 (KRED) | 2-Chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | ~100 | >99.9 | sci-hub.se |

| Rhodococcus globerulus SC16305 | 2-Chloro-1-(3-chlorophenyl)ethanone | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | - | 71.8 | mdpi.com |

Yeast, particularly baker's yeast (Saccharomyces cerevisiae), is a well-established and widely used biocatalyst for the asymmetric reduction of ketones due to its low cost, availability, and ease of handling. google.com Several studies have demonstrated the successful use of yeast for the synthesis of (S)-2-chloro-1-phenylethanol and its derivatives.

A patented method describes the use of baker's yeast to asymmetrically synthesize (S)-2-chloro-1-phenylethanol derivatives with yields exceeding 74% and enantiomeric excesses greater than 97%. google.com Another study identified Saccharomyces cerevisiae B5 as an effective strain for the stereoselective reduction of 2'-chloroacetophenone (B1665101), achieving a 74% yield of the corresponding (R)-alcohol (note the different stereochemical outcome for this specific substrate) in the presence of 5% ethanol (B145695) as a co-substrate. nih.gov Furthermore, Hansenula polymorpha SC13824 was found to reduce 2-chloro-1-(3-chlorophenyl)ethanone to the (S)-alcohol with a 73.8% e.e. mdpi.com

| Yeast Strain | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Baker's Yeast | 2-Chloro-1-phenylethanone derivatives | (S)-2-Chloro-1-phenylethanol derivatives | >74 | >97 | google.com |

| Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | (R)-2'-Chloro-1-phenylethanol | 74 | 100 | nih.gov |

| Hansenula polymorpha SC13824 | 2-Chloro-1-(3-chlorophenyl)ethanone | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | - | 73.8 | mdpi.com |

| Candida ontarioensis | 2-Chloro-1-(3-chlorophenyl)ethanone | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | 99.0 | 99.9 | cjcatal.com |

Optimization of Bioreduction Conditions

To enhance the efficiency and selectivity of the biocatalytic reduction, several reaction parameters can be optimized. These include the choice of co-substrate, pH, temperature, substrate concentration, and the use of whole cells versus isolated enzymes.

The addition of a co-substrate, such as glucose or an alcohol like ethanol or isopropanol (B130326), is often crucial for regenerating the NADPH or NADH cofactors required by the ketoreductases. nih.govresearchgate.net For instance, the presence of 5% ethanol significantly increased the yield of the reduction of 2'-chloroacetophenone by Saccharomyces cerevisiae B5. nih.gov The pH of the reaction medium also plays a critical role, with neutral to slightly alkaline conditions often favoring the reaction. proquest.comnih.gov Temperature is another key parameter, with most microbial reductions being carried out at temperatures between 25°C and 40°C. google.comnih.gov

Substrate concentration can significantly impact the reaction, as high concentrations of the ketone substrate can be toxic to the microbial cells and inhibit enzyme activity. nih.gov Therefore, optimizing the substrate loading is essential for achieving high product yields. In some cases, permeabilizing the cells with agents like cetyltrimethylammonium bromide can increase the reaction rate by improving substrate and product transport across the cell membrane. cjcatal.com For large-scale production, process optimization can lead to very high substrate concentrations, as demonstrated by a process using a ketoreductase where a substrate concentration of 500 g/L was achieved with near 100% conversion and over 99.9% e.e. sci-hub.seacs.org

Impact of pH and Temperature on Enantioselectivity and Conversion

The pH and temperature of the reaction environment are critical parameters that directly affect both the conversion rate and the enantioselectivity of the biocatalytic reduction.

pH: Different microorganisms and enzymes exhibit optimal activity at specific pH values. For the asymmetric reduction of 2-chloroacetophenone, a variety of optimal pH ranges have been reported. For example, the reduction of 2'-chloroacetophenone by Saccharomyces cerevisiae B5 was found to be optimal at pH 8.0. researchgate.net In another study, the endophytic fungus Talaromyces sp. H4 also showed optimal reduction of 2-chloroacetophenone at pH 8. mdpi.com Conversely, research on Alternaria alternata identified an optimal pH of 6.0 for the conversion of 2'-fluoroacetophenone. researchgate.net For the reduction of 4'-chloroacetophenone (B41964) using immobilized Acetobacter sp. CCTCC M209061, the maximum catalytic activity was achieved at pH 7.5, with favorable stability observed between pH 6.0 and 9.0. researchgate.net This demonstrates that the optimal pH is highly dependent on the specific biocatalyst being used. Operating outside the optimal pH range can lead to decreased enzyme activity and potentially lower enantioselectivity. researchgate.netnih.gov

Temperature: Temperature significantly influences enzyme stability and activity. For the synthesis of this compound, various optimal temperatures have been identified. The reduction of 2'-chloroacetophenone using Saccharomyces cerevisiae B5 was most efficient at 25°C. researchgate.net In contrast, a study on the asymmetric reduction of acetophenone using Alternaria alternata found an optimal temperature of 32°C. researchgate.net Some enzymes, like a carbonyl reductase from Candida glabrata (CgCR), exhibit optimal activity at higher temperatures, around 45°C. rsc.org However, higher temperatures can also lead to enzyme denaturation and loss of activity. For example, the activity of CgCR decreased rapidly above 60°C. rsc.org Temperature can also have an impact on the enantiomeric excess of the product. dss.go.th

Table 1: Optimal pH and Temperature for Bioreduction

| Biocatalyst | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | 8.0 | 25 | researchgate.net |

| Talaromyces sp. H4 | 2-Chloroacetophenone | 8.0 | 26 | mdpi.com |

| Alternaria alternata | 2'-Fluoroacetophenone | 6.0 | 32 | researchgate.net |

| Immobilized Acetobacter sp. CCTCC M209061 | 4'-Chloroacetophenone | 7.5 | Not Specified | researchgate.net |

| Candida glabrata Carbonyl Reductase (CgCR) | α-Chloroacetophenone | 6.5 | 45 | rsc.org |

Role of Co-substrates and Cofactor Regeneration Systems

The enzymatic reduction of ketones to chiral alcohols is often dependent on a nicotinamide (B372718) cofactor, such as NADPH or NADH, which is oxidized during the reaction. The regeneration of this cofactor is crucial for the economic feasibility of the process. This is typically achieved by using a co-substrate that is oxidized in a coupled reaction, thereby reducing the cofactor back to its active form.

Glucose is a commonly used co-substrate. researchgate.netresearchgate.net For example, in the production of (S)-2-amino-1-phenylethanol, glucose was used to regenerate the necessary cofactor. researchgate.net The addition of glucose can significantly improve the conversion rate by ensuring a continuous supply of the reduced cofactor.

Other alcohols, such as ethanol and isopropanol, are also effective co-substrates. In the reduction of 2'-chloroacetophenone by Saccharomyces cerevisiae B5, the addition of 5% ethanol increased the yield of (R)-2'-chloro-1-phenylethanol from 17% to 74%. nih.gov The oxidation of ethanol regenerates the NADH required for the reduction. nih.gov Similarly, 2-propanol is used as a co-substrate for NADPH regeneration in reactions catalyzed by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) mutants. nih.govkaust.edu.sa

Table 2: Effect of Co-substrates on Bioreduction

| Biocatalyst | Substrate | Co-substrate | Effect | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | 5% Ethanol | Increased yield from 17% to 74% | nih.gov |

| Arthrobacter sulfureus BW1010 | 2-Aminoacetophenone | Glucose | Enabled production of (S)-2-amino-1-phenylethanol with >99% ee and 75% yield | researchgate.net |

| TeSADH Mutants | 2-Haloacetophenones | 2-Propanol (30% v/v) | Served as a cosubstrate for NADPH regeneration | nih.govkaust.edu.sa |

Biocatalyst Immobilization Techniques

Immobilization of biocatalysts offers several advantages, including enhanced stability, reusability, and easier separation from the reaction mixture, which are crucial for industrial applications. mdpi.comacademie-sciences.fr

Effects of Support Matrices (e.g., Silica (B1680970) Gel, Silica Xerogel, Chitosan) on Bioreduction

The choice of support material for immobilization is critical as it can significantly influence the performance of the biocatalyst. nih.gov

Silica-based supports , such as silica gel and silica xerogel, are commonly used due to their high surface area and chemical stability. mdpi.com For instance, SiO2 xerogel has been used for the entrapment of baker's yeast lysates. mdpi.com

Chitosan (B1678972) , a natural biopolymer, is another popular support matrix due to its biocompatibility, biodegradability, and the presence of reactive functional groups that facilitate enzyme attachment. researchgate.netmdpi.comthescipub.com Chitosan can be used in various forms, including beads, hydrogels, and as a coating for other materials. mdpi.comthescipub.com For example, lipase (B570770) immobilized on chitosan-coated magnetic nanoparticles has shown high efficiency in kinetic resolutions. semanticscholar.org The porous nature of chitosan hydrogels can also enhance enzyme loading and stability. researchgate.net Composite materials, such as clay/chitosan beads, have been shown to improve the activity and stability of immobilized lipase compared to chitosan beads alone. mdpi.com

Reusability and Stability of Immobilized Biocatalysts

Immobilized enzymes generally exhibit enhanced thermal and operational stability compared to their free counterparts. nih.govmdpi.com For instance, lipase immobilized on clay/chitosan composite beads retained about 50% of its initial activity after seven continuous cycles, a significant improvement over lipase immobilized on chitosan beads alone. mdpi.com In another study, immobilized Pseudomonas cepacia lipase (Lipase PS IM) retained up to 85% of its relative activity after five repetitive reactions. researchgate.net Similarly, cells of Acetobacter sp. CCTCC M209061 immobilized in Ca-alginate coated with chitosan retained over 50% of their catalytic activity after 25 cycles. nih.gov

The stability of the immobilized biocatalyst is crucial for its long-term use. Immobilization can protect the enzyme from harsh environmental conditions, such as extreme pH and temperature, thereby extending its shelf life and operational stability. nih.govresearchgate.net

Table 3: Reusability of Immobilized Biocatalysts

| Biocatalyst | Support Matrix | Reusability | Reference |

|---|---|---|---|

| Lipase | Clay/Chitosan Composite Beads | Retained ~50% activity after 7 cycles | mdpi.com |

| Pseudomonas cepacia Lipase (Lipase PS IM) | Not Specified | Retained up to 85% activity after 5 cycles | researchgate.net |

| Acetobacter sp. CCTCC M209061 | Ca-alginate coated with Chitosan | Retained >50% activity after 25 cycles | nih.gov |

| P. fluorescens Lipase | Silk Fibroin Spheres | Enantiomeric excess did not significantly decrease after 5 cycles | rsc.org |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure compounds. rug.nl This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. researchgate.netscut.edu.cn

In the context of 2-chloro-1-phenylethanol, lipases are commonly employed to catalyze the transesterification of the racemic alcohol. researchgate.netscut.edu.cn The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, immobilized lipase from Pseudomonas cepacia (Lipase PS IM) has been shown to be highly effective in resolving racemic 2-chloro-1-phenylethanol, yielding both enantiomers with high purity (eep 99% and ees 99%). researchgate.net The reaction conditions, such as the organic solvent, temperature, and water activity, can be optimized to enhance the efficiency of the resolution. researchgate.netscut.edu.cn

The reusability of the immobilized lipase is also a key factor in the economic viability of this method. Studies have shown that immobilized lipases can be reused for multiple cycles with minimal loss of activity, making enzymatic kinetic resolution a practical approach for the large-scale production of enantiopure this compound. researchgate.net

Lipase-Catalyzed Transesterification for Enantiomer Separation

The kinetic resolution of racemic 2-chloro-1-phenylethanol can be effectively achieved through lipase-catalyzed transesterification. researchgate.netresearchgate.net In this process, a lipase selectively catalyzes the transfer of an acyl group from an acyl donor to one of the enantiomers of the alcohol, resulting in the formation of an ester. The unreacted enantiomer can then be separated from the newly formed ester.

Several lipases have been investigated for this resolution. For instance, lipase from Pseudomonas cepacia (Lipase PS IM) has demonstrated high activity and enantioselectivity, enabling the separation of both enantiomers with high purity (eep 99% and ees 99%). researchgate.net Lipases from Candida rugosa and wheat germ have also been employed for the kinetic resolution of related secondary alcohols. researchgate.netutep.edu The choice of acyl donor is also crucial; vinyl acetate (B1210297) is a commonly used and effective acyl donor in these reactions. researchgate.netnih.gov

The general reaction is as follows: (R,S)-2-Chloro-1-phenylethanol + Acyl Donor --(Lipase)--> (R)-2-Chloro-1-phenylethylester + (S)-2-Chloro-1-phenylethanol

This method provides a practical route to obtain the desired this compound with high optical purity.

Factors Affecting Lipase Activity and Enantioselectivity

The efficiency and selectivity of lipase-catalyzed resolutions are significantly influenced by several factors, including the choice of organic solvent and the water activity of the reaction medium.

Organic Solvent: The nature of the organic solvent can impact both the activity and enantioselectivity of the lipase. researchgate.netmdpi.com Generally, hydrophobic solvents are preferred as they tend to strip less essential water from the enzyme, thus maintaining its active conformation. mdpi.com For the resolution of 2-chloro-1-phenylethanol, n-hexane has been found to be an effective solvent when using Lipase PS IM. researchgate.net In other systems, the enantioselectivity of Pseudomonas lipase was observed to decrease with increasing solvent hydrophobicity, from acetonitrile (B52724) to toluene (B28343) and then hexane. researchgate.net The selection of an appropriate solvent is therefore a critical optimization step.

Chemocatalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation offer a direct and atom-economical approach to producing enantiomerically pure alcohols from the corresponding prochiral ketones. These methods rely on chiral metal catalysts to stereoselectively deliver hydrogen to the carbonyl group.

Ruthenium-Catalyzed Enantioselective Reduction

Ruthenium complexes have proven to be highly effective catalysts for the asymmetric hydrogenation of a wide range of ketones, including α-chloro aromatic ketones like 2-chloroacetophenone, the precursor to 2-chloro-1-phenylethanol. acs.orgjst.go.jpnih.gov

A significant breakthrough in this area was the development of η⁶-arene/N-tosylethylenediamine-ruthenium(II) complexes. acs.orgmdpi.com Specifically, catalysts like Ru(OTf)(TsDPEN)(η⁶-arene) (where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have shown exceptional performance in the asymmetric hydrogenation of α-chloro aromatic ketones, yielding the corresponding chiral chlorohydrins in up to 98% enantiomeric excess (ee). acs.orgnih.govresearchgate.net These reactions can be performed on a large scale, highlighting their practical utility. acs.orgnih.gov The triflate (OTf) counterion generally leads to a more efficient catalyst compared to its chloride analogue. mdpi.com

The enantioselectivity of the ruthenium-catalyzed hydrogenation is critically dependent on the structure of the chiral ligands coordinated to the metal center.

Diphosphines and Diamines: The combination of chiral diphosphine and chiral diamine ligands in ruthenium complexes has been a cornerstone of asymmetric hydrogenation. jst.go.jpnih.gov The Noyori-type catalysts, which feature a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN), create a well-defined chiral environment around the ruthenium atom, enabling high enantioselectivity. nih.gov The steric and electronic properties of these ligands can be fine-tuned to optimize the catalyst's performance for a specific substrate.

Aminomethylpyridines: More recently, 2-(aminomethyl)pyridine (ampy)-based ligands have been incorporated into ruthenium complexes, resulting in highly active catalysts for transfer hydrogenation. researchgate.netresearchgate.netacs.org Complexes of the type cis-RuCl₂(PP)(ampy), where PP is a chiral diphosphine, have demonstrated rapid and highly enantioselective reduction of ketones, achieving high turnover frequencies even at low catalyst loadings. acs.org The modular nature of these ligands allows for systematic tuning of the catalyst's properties.

Organo-Osmium Half-Sandwich Transfer Hydrogenation Catalysts

Analogous to ruthenium, osmium complexes have also been developed as effective catalysts for asymmetric transfer hydrogenation. nih.govunito.it These catalysts, often featuring a half-sandwich structure, can reduce prochiral ketones to optically active alcohols with high efficiency and enantioselectivity. nih.govacs.orgfigshare.com

Synthetic Methodologies for this compound

The synthesis of the chiral alcohol this compound is a significant process in the production of various pharmaceuticals. This section details the catalytic methodologies employed for its synthesis, with a focus on comparative catalytic performance, mechanistic insights, and the optimization of reaction conditions.

Catalytic Approaches

Catalytic asymmetric transfer hydrogenation (ATH) and catalytic hydrogenation are key strategies for the synthesis of this compound from 2-chloroacetophenone. These methods rely on chiral catalysts to achieve high enantioselectivity.

The performance of osmium-based catalysts in the asymmetric transfer hydrogenation of 2-chloroacetophenone has been compared with their ruthenium analogues. Organo-osmium(II) complexes, specifically those with tert-butyl substituents, have shown high conversion rates and enantiomeric excess (ee) in the reduction of 2-chloroacetophenone to the corresponding (S)-configured alcohol. researchgate.net For instance, certain osmium complexes can achieve conversions of 99% with an enantiomeric excess of 98%. researchgate.net

Studies have indicated that the catalytic activity of some osmium complexes can be significantly higher than that of well-known ruthenium catalysts. For the reduction of acetophenone, certain osmium complexes exhibit turnover frequencies (TOFs) approximately three times faster than Noyori's ruthenium catalyst. acs.org While direct comparative data for 2-chloroacetophenone is more specific, the general trend suggests that osmium catalysts are highly competitive. For example, the osmium complex [Os(η⁶-biph)(Ph-DPEN)] has demonstrated a high turnover frequency in the reduction of 2-chloroacetophenone. researchgate.net In contrast, some studies suggest that for certain substrates, ruthenium complexes may lead to higher yields under identical conditions. mdpi.com The choice between ruthenium and osmium catalysts can also be influenced by the specific ligands used, as these significantly impact the catalyst's activity and selectivity. arabjchem.orgunito.it

Table 1: Comparative Catalytic Performance of Osmium and Ruthenium Catalysts in the Asymmetric Reduction of Acetophenone Derivatives

| Catalyst Type | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Turnover Frequency (TOF, h⁻¹) | Reference |

|---|---|---|---|---|---|

| Osmium Complex | 2-Chloroacetophenone | 99 | 98 (S) | 111.0 ± 0.6 | researchgate.net |

| Osmium Complex | 2-Chloroacetophenone | 99 | 98 (S) | 138.8 ± 0.8 | researchgate.net |

| Ruthenium Complex | 2-Chloroacetophenone | >99 | 97 (R) | >2500 | acs.org |

| Ruthenium Complex | Acetophenone | 98 | 95 (S) | 30000 | unito.it |

Note: The specific ligands and reaction conditions vary between studies, impacting direct comparability. The Rhodium catalyst data is included for a broader context of transfer hydrogenation catalysts.

The mechanism of osmium-catalyzed transfer hydrogenation of ketones like 2-chloroacetophenone is believed to proceed through a ligand-assisted, outer-sphere mechanism. mdpi.com This involves the formation of an 18-electron osmium hydride species, which is the active catalyst. The transfer of a hydride from the catalyst and a proton from an amine ligand to the ketone occurs via a six-membered ring transition state, facilitated by hydrogen bonding. mdpi.com

Density Functional Theory (DFT) calculations have been employed to further elucidate the catalytic cycle. acs.org These studies suggest a mechanism that includes:

Deprotonation of formic acid (a common hydride source) assisted by the amine groups on the catalyst.

Stacking interactions between the catalyst's phenyl groups and the substrate.

Hydride transfer to the osmium center.

Possible coordination of carbon dioxide.

Tilting of the η⁶-arene ring.

Subsequent hydride transfer to the ketone substrate. acs.org

This detailed mechanistic understanding is crucial for the rational design of more efficient and selective catalysts.

The optimization of reaction conditions is paramount for achieving high yields and enantioselectivity in the synthesis of this compound. Key parameters that are frequently adjusted include the choice of catalyst, solvent, hydrogen source, temperature, and pressure.

Catalyst and Ligands: The choice of the metal center (e.g., ruthenium, osmium, rhodium, or iron) and the chiral ligands is fundamental. mdpi.comacs.orgscholaris.ca For instance, the use of a chiral Rhodium complex, (R,R)-1a, in the asymmetric transfer hydrogenation of 2-chloroacetophenone with a formic acid/triethylamine mixture resulted in a >99% yield and 97% ee. acs.org Iron-based catalysts have also been developed as a more earth-abundant alternative to noble metals. scholaris.ca

Hydrogen Source: In catalytic transfer hydrogenation, a hydrogen donor is used instead of molecular hydrogen. A common and effective hydrogen source is a 5:2 azeotropic mixture of formic acid and triethylamine. acs.org Isopropanol is another frequently used hydrogen donor, particularly in reductions catalyzed by ruthenium and osmium complexes. mdpi.comunito.it For catalytic hydrogenation, gaseous hydrogen is used, often under pressure. unito.itchemrxiv.orgthieme-connect.de

Solvent and Temperature: The reaction is typically carried out in a suitable solvent, such as ethyl acetate or an alcohol like ethanol or isopropanol. acs.orgunito.it The reaction temperature can influence both the reaction rate and the enantioselectivity. For example, in one biocatalytic approach, the highest enantiomeric excess was observed at 20°C, while the yield was significantly higher at 35°C. unipd.it

Substrate-to-Catalyst Ratio: A high substrate-to-catalyst (S/C) ratio is desirable for industrial applications to minimize catalyst cost. High S/C ratios, sometimes as high as 5000:1, have been achieved with high turnover frequencies (TOFs). acs.org

Base: The presence of a base, such as potassium tert-butoxide (KOtBu) or sodium hydroxide (B78521) (NaOH), is often required, particularly in transfer hydrogenation reactions, to facilitate the formation of the active catalyst. unito.itunito.it

Table 2: Optimization of Reaction Conditions for the Synthesis of Chiral 2-Chloro-1-phenylethanol

| Catalyst System | Substrate | Hydrogen Source | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| (R,R)-1a (Rh) | 2-Chloroacetophenone | HCOOH/NEt₃ | Ethyl Acetate | Room Temp. | >99 | 97 (R) | acs.org |

| Ru-complex 3 | Acetophenone | H₂ (30 bar) | Ethanol | 70 | Quantitative | - | unito.it |

| Iron(II) catalyst | Acetophenone | Isopropanol | - | - | >99 | 90 (R) | scholaris.ca |

| Oxazaborolidine | Phenacyl Chloride | BH₃/THF | THF | 65 | 85 | 95 | taylorfrancis.com |

| Yeast Reductase | α-Chloroacetophenone | 2-Propanol | - | 35 | 99 | 99 (R) | researchgate.net |

Note: This table includes data for closely related substrates like acetophenone and phenacyl chloride to illustrate the breadth of optimization studies.

Determination of Enantiomeric Excess (ee) and Absolute Configuration

Establishing the enantiomeric purity and the exact three-dimensional arrangement of atoms (absolute configuration) of this compound is critical. This is achieved through several complementary analytical strategies.

Chromatographic Methods: Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chiral chromatography is a cornerstone for separating and quantifying the enantiomers of 2-Chloro-1-phenylethanol. By using a chiral stationary phase (CSP), the two enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation.

Chiral Gas Chromatography (GC): Chiral GC is highly effective for analyzing volatile chiral compounds like 2-Chloro-1-phenylethanol. The enantiomers are often derivatized to enhance volatility and interaction with the CSP. For instance, after derivatization with acetic anhydride, the enantiomers of 2-chloro-1-phenylethanol can be resolved on a CP Chiralsil-Dex CB column, with distinct retention times for the (R) and (S) forms. rug.nl A study reported retention times of 12.8 minutes for the (R)-enantiomer and 13.7 minutes for the (S)-enantiomer under specific GC conditions. rug.nl

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. It can be performed in both normal and reverse-phase modes. For 2-Chloro-1-phenylethanol, a CHIRALPAK IB-U column operating in reverse phase with a mobile phase of water and acetonitrile has been shown to resolve the enantiomers effectively. daicelchiral.com The optical purity of haloalcohols like 2-chloro-1-phenylethanol can be precisely determined using HPLC. google.com

Table 1: Chiral Chromatographic Conditions for 2-Chloro-1-phenylethanol Enantiomers

| Method | Column | Conditions | Retention Times (Rt) | Reference |

|---|---|---|---|---|

| Chiral GC | CP Chiralsil-Dex CB (25m x 0.25mm, 0.25 µm) | Injector: 250°C; Program: 125°C (4 min), ramp to 140°C (3°C/min), then to 180°C (10°C/min); Carrier Gas: Helium (1 mL/min) | t(R) = 12.8 min, t(S) = 13.7 min | rug.nl |

| Chiral HPLC | CHIRALPAK IB-U (3 x 100 mm, 1.6 µm) | Mode: Reverse Phase; Mobile Phase: water/acetonitrile (60/40); Flow Rate: 0.21 mL/min; Temp: 25°C; Detection: UV-VIS 210 nm | Rt1 = 5.5 min, Rt2 = 5.9 min | daicelchiral.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While standard NMR spectroscopy confirms the structural connectivity of a molecule, it cannot distinguish between enantiomers. However, NMR can be adapted for stereochemical assignment by using a chiral derivatizing agent (CDA). The reaction of a racemic alcohol with an enantiopure CDA produces a mixture of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra.

For example, unreacted 1-phenylethanol (B42297) can be derivatized with (R)-(-)-O-acetylmandelic acid to form diastereomeric esters. units.it These diastereomers exhibit different chemical shifts in their ¹H NMR spectra, particularly for protons near the chiral center. units.it By comparing the NMR spectrum of the derivatized product with that of a known, enantiopure standard, the absolute configuration and enantiomeric excess of the original alcohol can be determined.

Application of Molecularly Imprinted Polymers (MIPs) for Enantiomeric Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape and functionality to a specific target molecule. mdpi.com For chiral compounds, MIPs can be created to selectively recognize one enantiomer over the other. researchgate.net

In the context of 2-Chloro-1-phenylethanol, a polymer can be synthesized using one enantiomer as a template. After polymerization, the template molecule is removed, leaving behind cavities that preferentially bind that specific enantiomer. researchgate.net Studies have investigated R/S-2-chloro-1-phenylethanol as a target for enantioselective recognition by MIPs, demonstrating the potential of this technology for creating sensors and separation media tailored for this compound. researchgate.net

Kinetic Resolution Strategies for Absolute Configuration Determination

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds. researchgate.net This process relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution is particularly common for chiral alcohols.

For 2-Chloro-1-phenylethanol, lipases and halohydrin dehalogenases are effective catalysts. nih.gov For example, a lipase might selectively acylate the (R)-enantiomer at a much faster rate than the (S)-enantiomer. This allows for the separation of the unreacted this compound from the acylated (R)-enantiomer, yielding the (S)-form with high enantiomeric excess. researchgate.net The absolute configuration of the resulting enantiopure alcohol can be confirmed by comparing its optical rotation to known values or through correlation with compounds of known configuration. The enantioselectivity of these enzymatic resolutions can be exceptionally high, making it a practical method for preparing enantiopure this compound.

Spectroscopic and Spectrometric Characterization in Synthetic Verification

Beyond chiral analysis, a full suite of spectroscopic and spectrometric techniques is used to verify the chemical identity and purity of synthesized this compound. These methods confirm that the correct molecular structure has been formed.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular skeleton. The ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methine proton (CH-OH), and the methylene (B1212753) protons (CH₂Cl). The ¹³C NMR spectrum provides the number of unique carbon atoms and their chemical environment. nih.gov

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and a characteristic fragmentation pattern, which serves as a molecular fingerprint. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for 2-Chloro-1-phenylethanol include a broad O-H stretching band for the alcohol group and C-Cl stretching vibrations. nih.govthermofisher.com

Optical Rotation: The specific rotation ([α]D) is a measure of a chiral compound's ability to rotate plane-polarized light. For this compound, a positive value indicates the direction of rotation, which is a key physical property for this specific enantiomer. sigmaaldrich.com

Table 2: Spectroscopic and Physical Data for 2-Chloro-1-phenylethanol

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₈H₉ClO | nih.govscbt.com |

| Molecular Weight | 156.61 g/mol | nih.govscbt.com |

| Appearance | Colorless to light yellow liquid | thermofisher.com |

| Density | 1.185 g/mL at 25°C | sigmaaldrich.comchemicalbook.com |

| Refractive Index (n²⁰/D) | ~1.550 - 1.552 | sigmaaldrich.comchemicalbook.com |

| Specific Rotation ([α]²⁰/D) of (R)-enantiomer | -48° (c = 2.8 in cyclohexane) | sigmaaldrich.com |

| ¹³C NMR Spectrum | Data available in public databases | nih.gov |

| IR Spectrum | Conforms to structure, data available | nih.govthermofisher.com |

| Mass Spectrum (GC-MS) | Data available in public databases | nih.gov |

Applications and Synthetic Utility of S + 2 Chloro 1 Phenylethanol

Role as a Chiral Building Block in Organic Synthesis

(S)-(+)-2-Chloro-1-phenylethanol is a versatile chiral building block utilized in various organic syntheses. chemimpex.com Its importance lies in its ability to introduce a specific stereocenter into a target molecule, a critical aspect of modern drug design and development. The presence of both a hydroxyl group and a chlorine atom on adjacent carbons provides multiple reaction sites for further chemical transformations. This allows for the construction of complex molecular architectures with a high degree of stereochemical control.

The enantiomeric purity of this compound is a key feature, as it enables the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts. chemimpex.com It is frequently employed in asymmetric synthesis to create complex molecules with high specificity and efficiency. chemimpex.com

Precursor for Optically Active Pharmaceutically Relevant Compounds

The utility of this compound extends to its role as a precursor for a range of optically active compounds with pharmaceutical relevance. Its chemical structure allows for its conversion into various key intermediates used in the synthesis of important drugs.

Synthesis of Chiral β-Blockers (e.g., (R)-Nifenalol)

This compound can be utilized in the synthesis of chiral β-blockers. For instance, the enantiomer, (R)-2-chloro-1-(4-nitrophenyl)ethanol, has been used as a precursor in the synthesis of the β-blocker (R)-Nifenalol. researchgate.net This highlights the role of chiral halohydrins in preparing enantiomerically pure β-blockers.

Intermediates for Serotonin Reuptake Inhibitors (e.g., (+)-cis-1(S),4(S)-Sertraline)

This compound derivatives are key intermediates in the synthesis of the antidepressant drug sertraline (B1200038). Specifically, 2-chloro-1(S)-(3,4-dichlorophenyl)-ethanol with a high enantiomeric excess has been prepared and used as a precursor for the synthesis of (+)-cis-1(S),4(S)-sertraline. researchgate.net Sertraline hydrochloride, known chemically as (cis-1S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride, is a widely used antidepressant. researchgate.net The synthesis of sertraline produces four stereoisomers, and the desired (1S, 4S) isomer is the therapeutically active form. researchgate.netnih.gov

Preparation of Chiral Epoxides (e.g., Styrene (B11656) Oxides)

This compound is a direct precursor to enantiopure styrene oxide. chemicalbook.com The treatment of (S)-2-chloro-1-phenylethanol with a base, such as aqueous sodium hydroxide (B78521), leads to the formation of (S)-styrene oxide. acs.org This conversion is a crucial step as optically active styrene oxides are themselves versatile chiral building blocks for a variety of organic and pharmaceutical syntheses. acs.orgresearchgate.net The reaction typically proceeds with high yield and without loss of enantiomeric purity. acs.org

| Precursor | Reagent | Product | Enantiomeric Excess (ee) | Isolated Yield |

| (R)-2-chloro-1-phenylethanol (96% ee) | 4 M aqueous NaOH in 2-propanol | (R)-styrene oxide | 97% ee | 80% |

Table based on data from a study on the reductive transformation of 2-chloroacetophenones. acs.org

Formation of Chiral 1-Aryl-2-aminoethanols

Chiral 1-aryl-2-haloethanols, such as this compound, are valuable intermediates for the preparation of chiral 1-aryl-2-aminoethanols. researchgate.net These amino alcohols are important structural motifs found in many biologically active compounds, including certain classes of drugs. The conversion typically involves the displacement of the chlorine atom with an amino group, which can be achieved through various synthetic methods. The resulting 1-aryl-2-aminoethanols can then be used as key building blocks for the synthesis of α- and β-adrenergic drugs. researchgate.net

Rivastigmine Intermediate Synthesis

This compound and its derivatives are utilized in the synthesis of intermediates for Rivastigmine, a drug used in the management of dementia. uniovi.esresearchgate.net Specifically, a chemoenzymatic route has been reported for the synthesis of the (R)-3-methoxy-1-phenylethanol, an intermediate for (S)-Rivastigmine. uniovi.es Another approach involves the synthesis of N-ethyl-N-methyl-carbamic acid-3-(1S-hydroxy-ethyl)-phenyl ester, a chiral intermediate for (S)-rivastigmine, using an alcohol dehydrogenase from baker's yeast. researchgate.net Furthermore, a method for preparing a key intermediate of Rivastigmine involves the chiral hydride reduction of a corresponding ketone, achieving a high enantiomeric excess. google.com

| Starting Material | Catalyst/Method | Intermediate | Enantiomeric Excess (ee) | Yield |

| Compound (III) | Chiral metal catalyst RuCl2(s) xylBinap (s)-Daipen | (R)-1-(3-(benzyloxy)phenyl)ethanol (IV) | 99.9% | 99.3% |

Table based on data from a patent describing the preparation of a Rivastigmine intermediate. google.com

Derivatization to other Chiral Compounds (e.g., (S)-1-acetoxy-1-phenyl-2-chloroethane)

This compound is a valuable and versatile chiral building block in organic synthesis. chemicalbook.comgoogle.com Its utility lies in its bifunctional nature, possessing both a hydroxyl group and a reactive chlorine atom, which can be selectively manipulated to generate a variety of other important chiral molecules. This section explores the derivatization of this compound into other key chiral compounds, highlighting its significance as a precursor in the synthesis of valuable chemical entities.

The transformation of this compound into other chiral compounds is a cornerstone of its application in asymmetric synthesis. chemicalbook.com Its enantiopure nature makes it a crucial starting material for producing optically active substances, which is particularly vital in the pharmaceutical industry for developing effective and safe medications. chemicalbook.com The derivatization reactions often proceed with high stereoselectivity, preserving the chiral integrity of the starting material.

One of the most common and well-documented derivatizations of this compound is its conversion to (S)-1-acetoxy-1-phenyl-2-chloroethane. This transformation is typically achieved through acylation of the hydroxyl group. Various methods have been reported for this esterification, employing different acylating agents and catalysts.

For instance, the enzymatic acylation using lipases has proven to be a highly efficient and selective method. In one approach, vinyl acetate (B1210297) is used as the acyl donor in the presence of a lipase (B570770), such as from Pseudomonas cepacia, to yield (S)-1-acetoxy-1-phenyl-2-chloroethane. thieme-connect.de Another method involves the use of isopropenyl acetate as the acylating agent, which can also be catalyzed by lipases or by chemical catalysts like ruthenium complexes. nih.gov These enzymatic methods are often favored due to their high enantioselectivity and mild reaction conditions. researchgate.net

The resulting (S)-1-acetoxy-1-phenyl-2-chloroethane is itself a useful chiral intermediate. The acetoxy group can serve as a protecting group for the alcohol, allowing for further transformations at the chlorinated carbon, or it can be hydrolyzed to regenerate the alcohol after other synthetic steps have been performed.

The following table summarizes a selection of reported methods for the synthesis of (S)-1-acetoxy-1-phenyl-2-chloroethane from this compound, showcasing the variety of reaction conditions and the high efficiencies achievable.

Table 1: Synthesis of (S)-1-acetoxy-1-phenyl-2-chloroethane

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|---|

| Isopropenyl acetate | Lipase 'Amano' PS-C II | Hexane | 25 | 48 | Not Reported |

| Vinyl acetate | Lipase from Pseudomonas cepacia | Toluene (B28343) | Not Reported | 42 | 98 |

Beyond esterification, this compound is a key precursor for the synthesis of other valuable chiral building blocks, such as chiral epoxides and amino alcohols.

(S)-Styrene oxide, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be efficiently prepared from this compound. thieme-connect.denih.gov This transformation involves an intramolecular nucleophilic substitution, where the hydroxyl group, upon deprotonation with a base, displaces the adjacent chlorine atom to form the epoxide ring. This cyclization reaction typically proceeds with high stereospecificity, retaining the configuration of the chiral center. Chemoenzymatic approaches, involving the initial asymmetric reduction of α-chloroacetophenone to this compound followed by base-induced ring closure, have been developed for the efficient "one-pot, two-step" synthesis of enantiopure (S)-styrene oxide. nih.gov

Furthermore, this compound can be converted to the corresponding chiral amino alcohol, (S)-2-amino-1-phenylethanol. This is a significant transformation as chiral β-amino alcohols are important structural motifs in many biologically active compounds. The synthesis can be achieved by reacting this compound with ammonia (B1221849) or other nitrogen nucleophiles. For example, treatment of the chiral chloro-alcohol with a concentrated solution of ammonium (B1175870) hydroxide can yield the desired amino alcohol with a high enantiomeric excess.

The table below provides an overview of the derivatization of this compound into these other important chiral compounds.

Table 2: Derivatization of this compound to Other Chiral Compounds

| Product | Reagent(s) | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| (S)-Styrene oxide | NaOH (aq) | Two-phase system (e.g., with MTBE) | ~99 (analytical) | 97.8 |

Mechanistic Studies on Biotransformations and Catalytic Cycles

Enzyme Kinetics and Substrate Specificity in Bioreductions

The enzymatic reduction of the prochiral ketone 2-chloro-1-phenylethanone to (S)-(+)-2-Chloro-1-phenylethanol is a highly selective and efficient method. This biotransformation is primarily achieved through the action of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity.

The kinetics of these enzymatic reductions are often described by the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration. Several enzymes from various microbial sources have been characterized for their ability to reduce 2-chloro-1-phenylethanone and related ketones. For instance, a carbonyl reductase from Yarrowia lipolytica (YlCR) was found to efficiently convert α-chloroacetophenone to (R)-2-chloro-1-phenylethol. The kinetic parameters for this enzyme were determined to be a K_m of 7.59 mM and a k_cat of 3.9 s⁻¹ for α-chloroacetophenone. kanto.co.jp In another study, a diketoreductase (DKR) from Acinetobacter baylyi showed activity towards 2-chloro-1-phenylethanone. researchgate.net The wild-type enzyme favored the production of the (R)-alcohol, while a mutant, W222F, displayed a preference for the Si face of the ketone, leading to the (S)-alcohol. researchgate.net

The kinetic parameters for various enzymes in the reduction of related acetophenone (B1666503) derivatives provide insight into their catalytic efficiency. For example, the NADPH-dependent (S)-carbonyl reductase II (SCRII) from Candida parapsilosis has been studied for the reduction of acetophenone. core.ac.ukchemrevlett.com While the wild-type enzyme has a low yield for this substrate, site-directed mutagenesis has been shown to significantly alter its kinetic properties and enantioselectivity. core.ac.uk

| Enzyme/Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Enantiomeric Excess (ee) | Product Configuration | Reference |

| Yarrowia lipolytica CR (YlCR) | α-Chloroacetophenone | 7.59 | 3.9 | >99% | (R) | kanto.co.jp |

| Lactobacillus kefir ADH variant (Lk-ADH Prince) | 2-Chloro-1-phenylethanone | - | - | 25% | (S) | mdpi.com |

| Aromatoleum aromaticum PEDH | 2-Chloroacetophenone (B165298) | - | - | 100% | (R) | researchgate.net |

| Thermoanaerobacter pseudethanolicus SADH (TeSADH) mutants | 2-Chloroacetophenone | - | - | >99% | (S) | scholaris.ca |

| Rhodotorula sp. LSL | 2-Chloro-1-phenylethanone | - | - | >99% | (R) | mdpi.com |

| Penicillium sp. LSL | 2-Chloro-1-phenylethanone | - | - | 60% | (S) | mdpi.com |

| Baker's Yeast | 2-Chloro-1-phenylethanone derivatives | - | - | >97% | (S) | acs.org |

Table: Kinetic and stereoselectivity data for various enzymes in the reduction of 2-chloro-1-phenylethanone and related substrates. Note: "-" indicates data not specified in the cited sources.

The substrate specificity of these enzymes is a critical factor determining their utility. Carbonyl reductases and alcohol dehydrogenases often display broad substrate tolerance, accepting a range of aryl ketones. kanto.co.jp However, the substituents on the aromatic ring and the nature of the group at the α-position significantly influence both the activity and the enantioselectivity of the reduction. For example, the alcohol dehydrogenase from Lactobacillus brevis (LBADH) was studied with a series of α-substituted acetophenones. researchgate.net Docking studies suggested that the active site can accommodate the halogen atom of α-chloroacetophenone. researchgate.net

Studies on a carbonyl reductase from Acetobacter sp. CCTCC M209061 (AcCR) revealed broad substrate specificity for various ketones and ketoesters, generally following the anti-Prelog rule to produce (S)-alcohols. rsc.org Similarly, an alcohol dehydrogenase from the denitrifying bacterium Aromatoleum aromaticum (PEDH) was shown to convert 42 different ketones, including 2-chloroacetophenone, with excellent enantiomeric excesses. researchgate.net The enantiopreference can sometimes be inverted through enzyme engineering. For example, replacing a single amino acid (Trp222) in a diketoreductase altered its preference from producing the (R)-alcohol to the (S)-alcohol from 2-chloro-1-phenylethanone. researchgate.net

Understanding Cofactor Regeneration Mechanisms in Whole-Cell Systems

The majority of ketoreductases and alcohol dehydrogenases involved in the synthesis of this compound are dependent on the nicotinamide (B372718) cofactor NADPH or NADH as a source of hydrides. The stoichiometric use of these cofactors is prohibitively expensive for large-scale industrial processes. Therefore, efficient cofactor regeneration is essential. Whole-cell biocatalysis offers a significant advantage by utilizing the cell's own metabolic machinery to continuously regenerate the required cofactor.

A common and effective strategy is the substrate-coupled approach, where a second enzyme and a co-substrate are used to regenerate the cofactor. A widely employed system for NADPH regeneration is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concurrently reducing NADP⁺ to NADPH. core.ac.uk This regenerated NADPH is then utilized by the primary ketoreductase to reduce the target ketone.

Another approach for cofactor regeneration in whole-cell systems is the co-substrate-coupled method, where a cheap, sacrificial alcohol like isopropanol (B130326) is added to the reaction mixture. mdpi.comresearchgate.net The endogenous alcohol dehydrogenases of the host cell oxidize the isopropanol to acetone, which regenerates the NAD(P)H required by the reductase for the primary reaction. mdpi.comresearchgate.net This method has been successfully applied in the bioreduction of acetophenones using various microorganisms, including Bacillus thuringiensis. researchgate.net

Mechanistic Pathways in Transition Metal-Catalyzed Hydrogenations

Alongside biocatalysis, transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) represent powerful methods for the synthesis of chiral alcohols, including this compound. Ruthenium(II) and Rhodium(II) complexes featuring chiral ligands are among the most effective catalysts for this transformation.

The mechanism of these hydrogenations involves the formation of a metal-hydride species, which then transfers a hydride to the carbonyl carbon of the ketone. In asymmetric hydrogenation using molecular hydrogen, the catalyst, often a Ru(II) complex, activates H₂ to form a reactive ruthenium-hydride. researchgate.netmdpi.com For ATH, the hydrogen is sourced from a donor molecule like isopropanol or formic acid. rsc.orgmdpi.com The catalytic cycle for Noyori-type Ru(II) catalysts, such as [RuCl(η⁶-arene)(N-tosyl-1,2-diphenylethylenediamine)], generally proceeds through a concerted, outer-sphere mechanism. diva-portal.org

The key steps are:

Activation of the Precatalyst : The chloride precatalyst reacts with a base (in ATH with isopropanol) or formic acid to generate a 16-electron Ru-hydride species, which is the active catalyst. mdpi.com

Hydride Transfer : The substrate (ketone) interacts with the Ru-hydride complex. The hydrogen transfer occurs via a six-membered pericyclic transition state, involving the Ru-H, the N-H of the diamine ligand, and the C=O of the ketone. diva-portal.org The hydride from the metal (Ru-H) is transferred to the carbonyl carbon, while the proton from the ligand's amine group (N-H) is transferred to the carbonyl oxygen. rsc.org This concerted transfer avoids the formation of a discrete metal alkoxide intermediate.

The nature of the catalyst, particularly the anion, can influence its activity. For instance, Ru(OTf) complexes have been shown to be more efficient than their RuCl counterparts in the hydrogenation of α-chloro aromatic ketones. kanto.co.jpmdpi.com This is attributed to the dissociative nature of the triflate (OTf) anion, which facilitates the formation of the active Ru-hydride from H₂. mdpi.com

The high enantioselectivity achieved in these reactions is governed by the precise interactions between the chiral catalyst and the substrate in the transition state. The chiral environment is created by the ligands coordinated to the metal center.

In Noyori-type catalysts, the C₂-symmetric 1,2-diamine ligand (e.g., TsDPEN) and the η⁶-arene ligand play crucial roles in stereodifferentiation. The stereochemical outcome is dictated by non-covalent interactions, primarily CH/π interactions between the aryl group of the ketone substrate and the η⁶-arene ligand of the catalyst. mdpi.com This interaction positions the ketone in a specific orientation relative to the Ru-H bond, favoring hydride attack on one of the two enantiotopic faces of the carbonyl group. rsc.org

The structure of the diamine ligand and its substituents also significantly impacts selectivity. For example, the phenyl groups on the DPEN backbone help to create a chiral pocket that directs the substrate binding. The sulfonyl group (e.g., tosyl) on the nitrogen atom is also essential for high catalytic activity and enantioselectivity. rsc.org

In some cases, the substrate itself can coordinate to the metal, potentially leading to catalyst deactivation. This has been observed in the reduction of certain α-substituted ketones where the product alcohol or the ketone can bind to the ruthenium center. mdpi.comdiva-portal.org For the reduction of 2-chloroacetophenone, deactivation of a ruthenium hydride catalyst was attributed to its reaction with the ketone product, forming a cycloruthenated species. mdpi.com These interactions underscore the delicate balance required for efficient and selective catalysis.

Future Perspectives in Research and Development

Development of Novel Biocatalysts and Engineered Enzymes for Enhanced Selectivity and Activity

The use of biocatalysts, such as enzymes and whole-cell systems, offers a highly attractive and sustainable approach for producing enantiopure alcohols like (S)-(+)-2-Chloro-1-phenylethanol. nih.govresearchgate.net This is due to the inherent high chemo-, regio-, and stereoselectivity of enzymes, which function under mild reaction conditions. nih.gov

Future research is focused on the discovery and engineering of novel biocatalysts. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are of particular interest for the asymmetric reduction of 2-chloroacetophenone (B165298) to this compound. nih.govrsc.org Techniques like genome mining and error-prone PCR are being employed to discover and evolve KREDs with enhanced properties. rsc.org For instance, researchers have successfully engineered KREDs to achieve greater than 99% enantiomeric excess (ee) in the reduction of 2-chloroacetophenone. rsc.org

A notable example is the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH). nih.govkaust.edu.sa Through site-directed mutagenesis, mutants of TeSADH have been created that exhibit high conversion rates and enantioselectivities ( >99% ee) for the synthesis of (S)-2-chloro-1-phenylethanol. nih.govacs.org Specifically, mutants like ΔP84/A85G have shown the ability to produce the (S)-enantiomer with high enantiopurity. nih.govkaust.edu.saacs.org

The development of robust biocatalysts is also a key area. Immobilized enzymes, such as lipase (B570770) PS from Pseudomonas cepacia, have demonstrated high activity and potential for reuse in the kinetic resolution of racemic 2-chloro-1-phenylethanol (B167369). researchgate.net Similarly, whole-cell biocatalysts, like baker's yeast, have been utilized for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives, achieving high yields and enantiomeric excess. google.com

Table 1: Examples of Biocatalysts in the Synthesis of this compound

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Engineered Ketoreductase (KRED) | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | >99 | >99 | rsc.org |

| TeSADH Mutant (ΔP84/A85G) | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | Low | High | nih.govkaust.edu.sa |

| Baker's Yeast | 2-Chloroacetophenone Derivatives | (S)-2-Chloro-1-phenylethanol Derivatives | >74 | >97 | google.com |

| Rhodotorula mucilaginosa YS62 | Acetophenone (B1666503) | (S)-1-Phenylethanol | 89.7 | 99.9 | researchgate.net |

Advancements in Asymmetric Catalysis with New Transition Metal Complexes

Asymmetric hydrogenation and transfer hydrogenation catalyzed by transition metal complexes represent a powerful method for the synthesis of chiral alcohols. researchgate.netnih.gov Research in this area is focused on designing new, more efficient, and highly selective catalysts.

Ruthenium(II) complexes, in particular, have shown great promise. researchgate.net For example, complexes of Ru(OTf)(TsDPEN)(η6-arene) have been used for the asymmetric hydrogenation of various α-chloro aromatic ketones, producing the corresponding chiral chlorohydrins with up to 98% ee. researchgate.net This method has proven to be scalable, with successful reactions conducted on a 206-gram scale. researchgate.net The versatility of these catalysts allows for the synthesis of both (R)- and (S)-chiral halohydrins by simply changing the configuration of the chiral ligand. researchgate.netresearchgate.net

Recent advancements include the development of bifunctional oxo-tethered ruthenium(II) catalysts. researchgate.net These catalysts have demonstrated high efficiency in the asymmetric transfer hydrogenation of α-substituted acetophenones, including 2-chloroacetophenone, with excellent enantioselectivity ( >99% ee). researchgate.net A key advantage of these newer systems is the suppression of undesired side reactions, leading to cleaner product formation. researchgate.net

Iridium complexes are also being explored. For instance, iridium catalysts with cinchona-alkaloid-based NNP ligands have been successfully used for the asymmetric hydrogenation of α-chloroacetophenones. researchgate.net

Future work will likely involve the development of catalysts that are not only highly active and selective but also robust and recyclable, further enhancing the sustainability of these synthetic routes.

Integration of Computational Chemistry for Rational Design of Synthetic Routes and Catalysts

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, thereby guiding the rational design of new catalysts and synthetic pathways. core.ac.uk In the context of this compound synthesis, computational methods are being used to elucidate reaction mechanisms and to understand the origins of enantioselectivity.

Molecular docking studies, for example, are employed to model the interaction between a substrate and the active site of an enzyme. core.ac.uk Such studies have been used to analyze the binding of 2-chloroacetophenone and (S)-2-chloro-1-phenylethanol within the active site of alcohol dehydrogenases like LBADH, providing insights into the structural basis for the observed reactivity and stereoselectivity. core.ac.uk These computational models can help identify key amino acid residues that influence the catalytic process, paving the way for targeted protein engineering to improve enzyme performance. rsc.org

For transition metal catalysis, computational methods can be used to design and screen new ligands and to predict the stereochemical outcome of a reaction. By understanding the transition state structures and the non-covalent interactions that govern enantioselectivity, more effective catalysts can be developed.

The integration of computational chemistry with experimental work is expected to accelerate the discovery and optimization of both biocatalytic and chemocatalytic routes to this compound, leading to more efficient and selective processes.

Exploration of Sustainable and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly influencing the development of synthetic methods for pharmaceuticals and fine chemicals. nih.gov The goal is to create processes that are not only efficient but also environmentally benign.

Biocatalysis is inherently a green technology due to the use of renewable catalysts (enzymes) that operate under mild conditions, often in aqueous media. nih.gov The use of whole-cell biocatalysts further simplifies the process by providing in situ cofactor regeneration. researchgate.net For example, using 2-propanol as a co-substrate for cofactor regeneration in KRED-catalyzed reductions is a common and effective green strategy. rsc.orgresearchgate.net

In the realm of chemical catalysis, the development of processes that utilize greener solvents, such as water or ethanol (B145695), is a key focus. liv.ac.uk Asymmetric transfer hydrogenation in aqueous media has emerged as a viable and environmentally friendly alternative for the production of chiral alcohols. liv.ac.uk Furthermore, the use of sustainable hydrogen donors, like formic acid or even glucose, is being explored. researchgate.netmdpi.com

The development of processes with high atom economy and the reduction of waste are also central to green chemistry. The direct asymmetric hydrogenation of 2-chloroacetophenone is a highly atom-economical route to this compound. nih.gov Additionally, the development of recyclable catalysts, both enzymatic and metallic, will further improve the sustainability of the production process.

Future research will continue to integrate these green chemistry principles into the synthesis of this compound, aiming for processes that are not only economically viable but also have a minimal environmental footprint.

Conclusion

Summary of Key Methodological Advances

The synthesis of enantiomerically pure (S)-(+)-2-Chloro-1-phenylethanol has been a focal point of extensive research, leading to the development of highly efficient and selective methods. Early approaches often relied on chemical resolution, which inherently limits the maximum yield to 50%. google.com However, the field has rapidly evolved, with modern strategies centering on asymmetric synthesis and biocatalysis to overcome these limitations.

A significant breakthrough has been the asymmetric reduction of the prochiral ketone, 2-chloro-1-phenylethanone. Biocatalytic methods, in particular, have proven to be powerful tools. Whole-cell systems using microorganisms such as baker's yeast (Saccharomyces cerevisiae), marine fungi, Hansenula polymorpha, and Lactobacillus species have demonstrated the ability to produce the (S)-enantiomer with high yields and excellent enantiomeric excess (e.e.). google.comnih.govmdpi.commdpi.com For instance, using baker's yeast, yields can exceed 74% with an enantiomeric excess of over 97%. google.com Similarly, a ketoreductase (KRED) from a library, KR-01, was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) into the corresponding (S)-alcohol with nearly 100% conversion and over 99.9% e.e. at a high substrate concentration. acs.org

The advancement of enzyme technology has further refined these processes. The use of isolated and often engineered enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offers greater control and efficiency. nih.govnih.gov Techniques like iterative saturation mutagenesis have been employed to invert the enantioselectivity of enzymes, allowing for the targeted production of either the (S) or (R) enantiomer from the same precursor. nih.gov Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical steps, have also emerged as a highly effective approach. One-pot, two-step processes involving enzymatic reduction followed by base-induced cyclization have been developed for the synthesis of derivative compounds like enantiopure styrene (B11656) oxide, achieving high yields and minimizing byproduct formation. nih.gov Furthermore, dynamic kinetic resolution (DKR), combining a lipase (B570770) with a ruthenium catalyst, has enabled the conversion of racemic chlorohydrins to the desired enantiomer in high yields and e.e. diva-portal.org

| Method | Catalyst / Microorganism | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Bioreduction | Baker's Yeast | 2-chloro-1-phenylethanone derivatives | (S)-2-chloro-1-phenylethanol derivatives | >74% | >97% | google.com |

| Asymmetric Bioreduction | Marine Fungi | 2-chloro-1-phenylethanone | (S)-2-chloro-1-phenylethanol | 60% | 50% | nih.gov |

| Enzymatic Reduction | Ketoreductase (KR-01) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | ~100% | >99.9% | acs.org |